molecular formula C4H3Br2N3 B1394299 3,6-Dibromopyrazin-2-amine CAS No. 957230-70-5

3,6-Dibromopyrazin-2-amine

Cat. No. B1394299
Key on ui cas rn: 957230-70-5
M. Wt: 252.89 g/mol
InChI Key: ZEDFFSRZLCREEN-UHFFFAOYSA-N
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Patent
US08133895B2

Procedure details

Bromoacetaldehyde diethyl acetal (49 mL, 326 mmol) and 48% hydrobromic acid is heated to reflux for 1.5 h, then poured into propan-2-ol (600 mL) and quenched with NaHCO3. After filtering, 2,5-dibromo-3-aminopyrazine (41.34 g, 163 mmol) is added to the solution and heated at reflux overnight. The reaction is cooled and solvents removed in vacuo, followed by addition of aq. NaHCO3 and extraction with EtOAc. The organic phase is dried over MgSO4, filtered, and concentrated in vacuo to afford a brown solid. 1H NMR (250 MHz, CDCl3) δ(ppm) 7.86 (s, 1H), 7.93-7.94 (d, 1H), 7.98-7.99 (d, 1H); m/z (APCI) 278 (M+H)+; m.p 132-135° C.
Quantity
49 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41.34 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[CH:4](OCC)[CH2:5][Br:6])C.Br.[Br:11][C:12]1[C:17]([NH2:18])=[N:16][C:15](Br)=[CH:14][N:13]=1>CC(O)C>[Br:11][C:12]1[N:13]2[CH:14]=[CH:15][N:16]=[C:4]2[C:5]([Br:6])=[N:18][CH:17]=1

Inputs

Step One
Name
Quantity
49 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
Quantity
41.34 g
Type
reactant
Smiles
BrC1=NC=C(N=C1N)Br
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
quenched with NaHCO3
FILTRATION
Type
FILTRATION
Details
After filtering
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled
CUSTOM
Type
CUSTOM
Details
solvents removed in vacuo
ADDITION
Type
ADDITION
Details
followed by addition of aq. NaHCO3 and extraction with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brown solid
CUSTOM
Type
CUSTOM
Details
m.p 132-135° C.

Outcomes

Product
Name
Type
Smiles
BrC1=CN=C(C=2N1C=CN2)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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